3-Chloro-2-(2-methylphenoxy)aniline
Description
3-Chloro-2-(2-methylphenoxy)aniline is a substituted aniline derivative featuring a chlorine atom at position 3 and a 2-methylphenoxy group at position 2 of the benzene ring.
Properties
IUPAC Name |
3-chloro-2-(2-methylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-5-2-3-8-12(9)16-13-10(14)6-4-7-11(13)15/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVCOECYKJYEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281216 | |
| Record name | 3-Chloro-2-(2-methylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946714-66-5 | |
| Record name | 3-Chloro-2-(2-methylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(2-methylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-methylphenoxy)aniline can be achieved through several methods. One common method involves the reaction of 3-chloro-2-nitrotoluene with ammonium polysulfide in water, followed by heating and distillation . Another method includes the use of dimethylformamide and ammonium sulfate, with the reaction carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield, low production cost, and high safety standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-methylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-Chloro-2-(2-methylphenoxy)aniline is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and mechanisms of action.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Substituent Position: The position of the chlorine and aryloxy groups significantly impacts electronic properties. For example, 5-chloro-2-(3-methylphenoxy)aniline has a meta-chloro and para-methylphenoxy arrangement, altering steric and electronic effects compared to the target compound.
- Functional Groups: Replacing oxygen in phenoxy with sulfur (e.g., methylsulfanyl in ) reduces electronegativity, affecting hydrogen bonding and solubility.
Physicochemical Properties
Table 2: Computed Physicochemical Properties
*Calculated based on molecular formula C₁₃H₁₂ClNO.
Key Findings :
- Lipophilicity (LogP): Bulkier substituents like naphthyloxy (XLogP3 = 4.6 ) increase hydrophobicity compared to methylphenoxy (XLogP3 ~3.5).
- Hydrogen Bonding : Oxygen-containing analogs (e.g., phenethyloxy ) retain two H-bond acceptors, enhancing solubility in polar solvents compared to sulfur-containing derivatives .
Biological Activity
3-Chloro-2-(2-methylphenoxy)aniline, an organic compound with the molecular formula C13H12ClNO, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Molecular Weight : 233.7 g/mol
- IUPAC Name : this compound
- Chemical Structure : The compound features a chloro group and a methylphenoxy group, which contribute to its unique chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound can undergo several types of reactions, including:
- Oxidation : Can yield quinones or other oxidized derivatives.
- Reduction : Nitro groups can be converted to amino groups.
- Substitution : The chloro group can be replaced by other functional groups through nucleophilic substitution reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Cytotoxicity : In vitro studies have shown that the compound can exhibit cytotoxic effects on certain cancer cell lines. For instance, selectivity indices (SI) have been calculated to assess its therapeutic potential against specific targets .
- Mechanistic Insights : The interaction with specific molecular targets leads to alterations in enzyme activity and cellular pathways, which can result in apoptosis or cell cycle arrest in cancer cells .
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
- Phenoxyalkylbenzimidazoles : A study highlighted the structure-activity relationship (SAR) of phenoxyalkylbenzimidazoles, noting that modifications similar to those seen in this compound could enhance antimicrobial efficacy while reducing cytotoxicity .
- Photodegradation Studies : Research on photodegradation processes involving chlorinated anilines suggests that environmental factors can influence the stability and biological activity of related compounds .
Comparative Analysis
A comparison with similar compounds reveals distinct advantages and potential drawbacks:
| Compound Name | MIC (μM) | TC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 3-Chloroaniline | 0.55 | TBD | TBD |
| 4-Methylphenylthioether | 1.4 | 19 | 14 |
The selectivity index (SI), which is the ratio of TC50 to MIC, is crucial for evaluating the therapeutic window of these compounds. Higher SI values indicate better safety profiles for potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
